molecular formula C20H16N6OS B13355848 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13355848
M. Wt: 388.4 g/mol
InChI Key: KKAQQVSJJIOCCK-ZHACJKMWSA-N
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Description

The compound 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a novel chemical entity designed for advanced pharmaceutical and life science research. It features a complex molecular architecture combining a triazolo[3,4-b][1,3,4]thiadiazole core with an imidazo[1,2-a]pyridine system. The triazolothiadiazole scaffold is recognized in scientific literature as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. These activities may include antimicrobial, antibacterial, and anti-inflammatory properties, making this structural class a valuable template for developing new therapeutic agents . The integration of the 2-methylimidazo[1,2-a]pyridine moiety is intended to modulate the compound's electronic properties, lipophilicity, and potential for target binding, thereby influencing its overall bioactivity and research value. The (E)-configured styryl group at the 6-position, derived from a 2-methoxyphenyl group, may contribute to the molecule's planarity and potential for intermolecular interactions, such as π-stacking, which can be critical for binding to biological targets. This compound is supplied for non-human research applications exclusively. It is intended for use in in vitro assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to investigate its mechanism of action and potential research applications further. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6OS/c1-13-18(25-12-6-5-9-16(25)21-13)19-22-23-20-26(19)24-17(28-20)11-10-14-7-3-4-8-15(14)27-2/h3-12H,1-2H3/b11-10+

InChI Key

KKAQQVSJJIOCCK-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CC=C5OC

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, followed by their fusion with the imidazo[1,2-a]pyridine core. Common reagents include hydrazine derivatives, ortho esters, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylimidazo groups.

    Reduction: Reduction reactions may target the triazole and thiadiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, acids, and bases are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, the compound’s pharmacophore groups suggest potential applications in drug discovery. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are limited.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for developing new pharmaceuticals.

Industry

Industrial applications might include its use as a precursor in the synthesis of advanced materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action for 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is not well-defined. its molecular structure suggests it could interact with enzymes or receptors, modulating their activity. The triazole and thiadiazole rings may play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The (E)-ethenyl linkage in the target compound may improve conjugation and binding to hydrophobic enzyme pockets, as seen in structurally related antifungal agents .
  • Most analogs employ phase-transfer catalysis or chalcone-based cyclization, whereas the target compound’s synthesis likely requires advanced coupling techniques due to its imidazo-pyridine fragment .
Pharmacological Activity Comparisons
  • Antifungal Potential: The compound from demonstrated 70–85% inhibition of Candida albicans via 14α-demethylase targeting (IC₅₀: 12–18 µM). The target compound’s imidazo-pyridine group may enhance this activity due to improved membrane permeability .
  • Antimicrobial Activity : Derivatives with pyridinyl substituents (e.g., ) showed moderate activity against Staphylococcus aureus (MIC: 25–50 µg/mL), but the target compound’s methoxyphenyl-ethenyl group could broaden Gram-negative coverage .
  • Anti-inflammatory Effects : Triazolo-thiadiazoles with dimethoxyphenyl groups (e.g., ) reduced COX-2 expression by 40–60% in vitro, suggesting the target compound’s methoxy group may confer similar effects .
Molecular and Physicochemical Properties
Property Target Compound 6-Phenyl-3-(4-pyridyl)-triazolo-thiadiazole 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-triazolo-thiadiazole
Molecular Weight (g/mol) ~495 (estimated) 336 398
LogP (Predicted) 3.8 2.5 3.2
Hydrogen Bond Acceptors 7 5 6
Rotatable Bonds 5 2 4
Topological Polar Surface Area (Ų) 85 68 78

Analysis :

  • Its polar surface area aligns with moderate oral bioavailability, though the imidazo-pyridine moiety may require formulation optimization .

Biological Activity

The compound 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple heterocyclic components. Its molecular formula is C13H12N4OSC_{13}H_{12}N_4OS, and it is characterized by:

  • Triazole and Thiadiazole Moieties : These structures are known for their diverse biological activities.
  • Imidazo[1,2-a]pyridine Core : This core is often associated with anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles and thiadiazoles exhibit significant anticancer properties. For instance:

  • A study indicated that compounds containing the triazole scaffold showed promising antiproliferative effects against various cancer cell lines. Specifically, derivatives similar to the target compound have shown IC50 values in the low micromolar range against MCF7 (breast cancer) and K562 (leukemia) cell lines, suggesting effective cytotoxicity .

Antimicrobial Activity

Compounds with triazole and thiadiazole structures have been reported to possess broad-spectrum antimicrobial activities:

  • In vitro studies revealed that certain triazolo-thiadiazole derivatives exhibited high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors. They interfere with the synthesis of nucleic acids in bacteria and cancer cells.
  • DNA Interaction : The imidazo[1,2-a]pyridine core may interact with DNA or RNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in target cells, leading to apoptosis.

Study 1: Anticancer Efficacy

In a controlled study involving various synthesized derivatives of triazolo-thiadiazoles, it was found that one specific derivative exhibited an IC50 of 22.1 μM against MCF7 cells. This study highlighted the potential of modifying the substituents on the triazole ring to enhance anticancer activity .

Study 2: Antimicrobial Spectrum

A comprehensive evaluation of several triazolo-thiadiazole derivatives demonstrated their effectiveness against a panel of bacterial strains. The most active compound showed an MIC of 0.5 μg/mL against Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Research Findings Summary Table

Activity Tested Strains/Cell Lines IC50/MIC Values Reference
AnticancerMCF722.1 μM
K56219 μM
AntibacterialS. aureus0.125 μg/mL
E. coli0.5 μg/mL
P. aeruginosa0.5 μg/mL

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

  • Answer: The compound combines a triazolo-thiadiazole core with a 2-methylimidazo[1,2-a]pyridine moiety, linked via an (E)-2-(2-methoxyphenyl)ethenyl group. The triazolo-thiadiazole scaffold is known for π-π stacking interactions with enzyme active sites, while the methoxyphenyl group enhances lipophilicity and membrane permeability . The imidazo-pyridine component may contribute to intercalation with DNA or protein targets. Structural analogs (e.g., triazolo-thiadiazoles lacking the imidazo-pyridine) show reduced anticancer activity, highlighting the importance of this hybrid structure .
Structural Analogs (from )Key Features Reported Activity
6-(2-Methoxyphenyl)triazolo[3,4-b]thiadiazoleLacks imidazo-pyridineAnticancer (in vitro)
5-(Methylthio)-1H-imidazo[4,5-c]pyridineSimplified heterocycleAntimicrobial

Q. What are the common synthetic routes for this compound, and what challenges are encountered during its synthesis?

  • Answer: Synthesis involves multi-step heterocyclic assembly :

Hydrazine cyclocondensation to form the triazolo-thiadiazole core (e.g., using diethyl oxalate and 4-methoxyphenylacetone in toluene/NaH) .

Suzuki-Miyaura coupling to introduce the 2-methoxyphenyl ethenyl group .

Nucleophilic substitution to attach the imidazo-pyridine fragment (e.g., using alkyl halides in propane-2-ol) .

  • Challenges: Low yields in cyclocondensation (~40–60%) due to competing side reactions; purification difficulties from regioisomers. Use HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate the target compound .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Answer:

  • 1H/13C NMR: Confirm regiochemistry of triazolo-thiadiazole (e.g., δ 8.2–8.5 ppm for aromatic protons) and imidazo-pyridine (δ 7.8–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ (expected m/z: ~456.12) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (λ = 254 nm, flow rate 1 mL/min) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives?

  • Answer:

  • Substituent Variation: Synthesize analogs with modified methoxyphenyl (e.g., chloro, nitro) or imidazo-pyridine (e.g., methyl→ethyl) groups .
  • Biological Assays: Test against enzyme targets (e.g., COX-2 , 14α-demethylase ) via fluorescence polarization or microplate calorimetry .
  • Computational Pre-screening: Use AutoDock Vina to predict binding affinities before synthesis .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Answer:

  • Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Metabolic Stability Testing: Incubate with human liver microsomes to rule out false negatives from rapid degradation .
  • Data Normalization: Report IC50 values relative to internal controls (e.g., % inhibition at 10 µM) to reduce inter-lab variability .

Q. What computational approaches predict interactions of this compound with biological targets?

  • Answer:

  • Molecular Docking: Use PDB ID 3LD6 (14α-demethylase) to simulate binding poses. Focus on hydrogen bonds with Thr318 and hydrophobic interactions with the methoxyphenyl group .
  • MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR Modeling: Corporate descriptors like LogP and polar surface area to predict bioavailability .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Answer:

  • Solvent Screening: Replace toluene with DMF for cyclocondensation (yield increase from 45% to 68%) .
  • Catalyst Optimization: Use Pd(OAc)2/XPhos for Suzuki coupling (reduces side products vs. PdCl2) .
  • Microwave Assistance: Apply 100 W irradiation for 10 minutes in thiadiazole formation (reduces time from 6h to 30m) .

Q. What strategies identify degradation products under varying storage conditions?

  • Answer:

  • Forced Degradation Studies: Expose to 40°C/75% RH for 4 weeks, then analyze via LC-MS/MS (e.g., m/z shifts indicate hydrolysis of the ethenyl group) .
  • Oxidative Stability: Treat with H2O2 (3%) and monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Light Sensitivity: Use UV-accelerated testing (ICH Q1B guidelines) with a xenon lamp .

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